![molecular formula C16H14ClNOS B14003326 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one CAS No. 19057-92-2](/img/structure/B14003326.png)
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one is a chemical compound known for its unique structure and properties It is a derivative of thioxanthone, which is a sulfur-containing analog of xanthone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one typically involves the reaction of 4-methylthioxanthone with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out in an acidic or basic medium.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thioxanthene derivatives.
Scientific Research Applications
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various thioxanthone derivatives, which are valuable intermediates in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Alkylation: The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of alkylated products.
Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in cellular processes, leading to altered cellular functions.
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
Comparison with Similar Compounds
1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one can be compared with other similar compounds, such as:
Thioxanthone: The parent compound, which lacks the chloroethylamino group.
Xanthone: The oxygen analog of thioxanthone, which has different chemical and biological properties.
Chloroethylamines: Compounds containing the chloroethylamino group, which are known for their alkylating properties.
The uniqueness of this compound lies in its combination of the thioxanthone core and the chloroethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19057-92-2 |
|---|---|
Molecular Formula |
C16H14ClNOS |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
1-(2-chloroethylamino)-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C16H14ClNOS/c1-10-6-7-12(18-9-8-17)14-15(19)11-4-2-3-5-13(11)20-16(10)14/h2-7,18H,8-9H2,1H3 |
InChI Key |
UKPNKWSDCLOCQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NCCCl)C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)

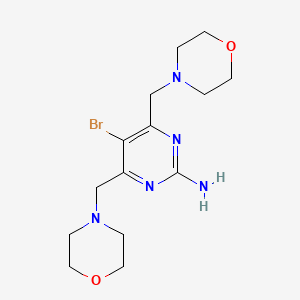
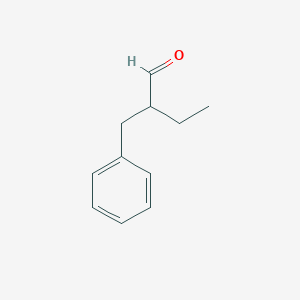
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14003277.png)
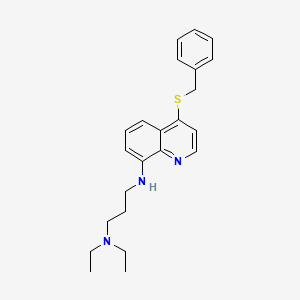
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
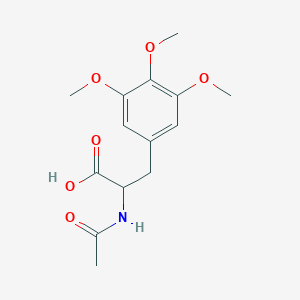
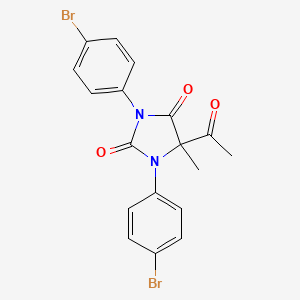
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
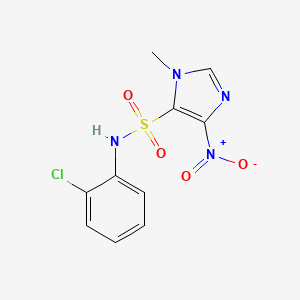
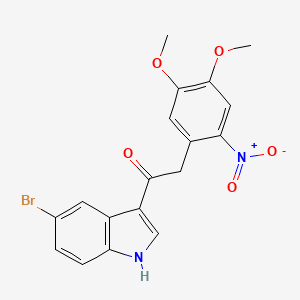
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
